2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. This can be achieved through a palladium-catalyzed Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The cyclohexylamine derivative is then introduced through a nucleophilic substitution reaction, followed by the formation of the dihydropyridazinone ring via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the bromopyrimidine ring.
Scientific Research Applications
2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexyl and dihydropyridazinone groups may enhance the compound’s binding affinity and specificity, leading to more effective inhibition of target pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Used in the synthesis of various organic compounds.
5-Bromopyrimidine: Utilized in palladium-catalyzed coupling reactions.
Uniqueness
What sets 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-[4-[(5-bromopyrimidin-2-yl)amino]cyclohexyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-12-9-19-17(20-10-12)21-13-3-5-14(6-4-13)23-16(24)8-7-15(22-23)11-1-2-11/h7-11,13-14H,1-6H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJNRQNWNLPHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)NC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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